molecular formula C21H14O2 B14290575 3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one CAS No. 113032-44-3

3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one

Cat. No.: B14290575
CAS No.: 113032-44-3
M. Wt: 298.3 g/mol
InChI Key: GRIQNCATGZELPE-UHFFFAOYSA-N
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Description

3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of flavonoids. This compound is characterized by the presence of a naphthalene ring and a benzopyran ring, which are connected by an ethenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one typically involves the condensation of 2-hydroxyacetophenone with naphthaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated purification systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Naphthalen-2-yl)ethan-1-one
  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
  • (Naphthalen-1-yl-selenyl)acetic acid derivatives

Uniqueness

3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one stands out due to its unique combination of a naphthalene ring and a benzopyran ring connected by an ethenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

113032-44-3

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

3-(2-naphthalen-1-ylethenyl)chromen-2-one

InChI

InChI=1S/C21H14O2/c22-21-18(14-17-7-2-4-11-20(17)23-21)13-12-16-9-5-8-15-6-1-3-10-19(15)16/h1-14H

InChI Key

GRIQNCATGZELPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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